molecular formula C17H17N3OS B13449923 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

Cat. No.: B13449923
M. Wt: 319.5 g/mol
InChI Key: CAWOJGJDGLXKTF-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (CAS 1185098-57-0) is a deuterated derivative of 7-hydroxyquetiapine, a major metabolite of the antipsychotic drug quetiapine. Its molecular formula is C21H25N3O3S, with a molecular weight of 407.56 g/mol and a LogP of 1.8 . The compound incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, which is intended to modify pharmacokinetic properties such as metabolic stability and half-life. This deuterated form is primarily used as a quantitative tracer in drug development studies to track metabolic pathways and assess drug interactions .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

319.5 g/mol

IUPAC Name

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepin-2-ol

InChI

InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2

InChI Key

CAWOJGJDGLXKTF-UFBJYANTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthesis of the Deuterium-Labeled Intermediate

Starting Material:
Deuterium-labeled quetiapine precursor, N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 , is synthesized via isotope exchange reactions, typically involving deuterated reagents such as deuterated methylating agents or exchange with deuterium-enriched solvents.

Methodology:

  • Methylation or demethylation steps are performed using deuterated methyl iodide or similar reagents to incorporate deuterium at specific positions.
  • Purification involves chromatography to isolate high-purity labeled intermediates.

Research Outcome:

  • Achieved >95% purity via HPLC analysis.
  • The isotopic purity confirmed by mass spectrometry, with a molecular weight of 392.37 g/mol.

Hydroxylation at the 7-Position

Approach:

  • Selective hydroxylation of the quetiapine core is performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
  • The hydroxylation occurs predominantly at the 7-position due to electronic and steric factors.

Reaction Conditions:

Parameter Details
Reagents Hydrogen peroxide, acetic acid
Temperature 0–25°C
Solvent Acetic acid or methanol
Time 2–4 hours

Outcome:

  • Formation of 7-hydroxy derivatives with high regioselectivity.
  • Purification via chromatography yields the desired hydroxylated compound with >95% purity.

Side Chain Incorporation: [2-(2-hydroxy)ethoxy]ethyl Group

Method:

  • The side chain is introduced via nucleophilic substitution or amidation reactions.
  • Reaction of the hydroxylated quetiapine with 2-(2-hydroxy)ethoxy)ethyl chloride or bromide under basic conditions (e.g., potassium carbonate) facilitates nucleophilic substitution.

Reaction Scheme:

Hydroxy-quetiapine + 2-(2-hydroxy)ethoxy)ethyl halide → N-des{[2-(2-hydroxy)ethoxy]ethyl} quetiapine

Reaction Conditions:

Parameter Details
Base Potassium carbonate
Solvent Acetone or DMF
Temperature 50–80°C
Time 12–24 hours

Purification:

  • Chromatography to isolate the product with high purity.

Deuterium Labeling and Salt Formation

Deuterium Incorporation:

  • Achieved during methylation or side chain reactions using deuterated reagents, ensuring the compound retains deuterium at specified positions.

Salt Formation:

  • The free base is reacted with hydrochloric acid in ethanol or methanol to produce the dihydrochloride salt, which is more stable and suitable for research applications.

Reaction Conditions:

Parameter Details
Reagent Hydrogen chloride gas or HCl solution
Solvent Ethanol or methanol
Temperature Room temperature
Duration 1–2 hours

Final Product:

Data Tables and Research Outcomes

Parameter Details
Molecular Formula C17H17N3OS·2HCl
Molecular Weight 392.37 g/mol
Purity (HPLC) >95%
Deuterium Content 8 deuterium atoms incorporated at specified positions
Yield Typically 50–70% over multi-step synthesis
Reaction Time 2–4 days total (including purification)

Research Findings:

  • The synthesis yields compounds suitable for pharmacokinetic studies, with isotopic purity confirmed by isotope ratio mass spectrometry.
  • The hydroxylation step is regioselective, with minimal side products.
  • Salt formation enhances compound stability and solubility.

Notes on Optimization and Challenges

  • Deuterium retention requires careful selection of reagents and reaction conditions to prevent H/D exchange.
  • Selective hydroxylation demands precise control of oxidizing conditions to avoid over-oxidation or side reactions.
  • Side chain introduction must be optimized to prevent racemization or degradation of the core structure.
  • Purification techniques such as preparative HPLC are essential to achieve the high purity required for research applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis due to its hydroxyl and ether-linked ethyl groups. Key hydrolysis pathways include:

Reaction Type Conditions Outcome
Acid-Catalyzed Hydrolysis HCl (pH < 3), elevated temperaturesCleavage of the ether bond, yielding 7-hydroxy-dibenzo[b,f] thiazepine derivatives
Base-Catalyzed Hydrolysis NaOH (pH > 10), 50–70°CDegradation of the piperazinyl moiety, forming secondary amines and alcohols

Hydrolysis is pH-dependent, with accelerated degradation observed under extreme acidic or alkaline conditions. Deuterium labeling (D₈) reduces reaction rates slightly due to kinetic isotope effects, as noted in deuterated analogs .

Oxidation Reactions

Oxidation primarily targets the sulfur atom in the thiazepine ring and hydroxyl groups:

Oxidizing Agent Conditions Products
H₂O₂ Room temperature, pH 7–8Sulfoxide formation (S=O) and hydroxyl group oxidation to ketones
KMnO₄ Acidic, 60°CComplete oxidation of sulfur to sulfonic acid derivatives

The sulfur atom’s oxidation state directly influences receptor-binding affinity, with sulfoxides showing reduced antagonism compared to the parent compound .

Stability and Degradation

Stability studies reveal:

Factor Impact
Temperature Degrades rapidly >80°C; stable at 20°C (storage recommendation)
Light Exposure UV light accelerates oxidation, requiring amber vial storage
Humidity Hygroscopic; absorbs moisture, facilitating hydrolysis

HPLC analyses show >95% purity under optimal storage (20°C, desiccated) . Degradation products include N-oxide derivatives and hydrolyzed fragments .

Synthetic Reaction Pathways

While not a direct reaction of the compound itself, its synthesis involves:

  • Deuteration : Exchange of hydrogen with deuterium at the piperazinyl group using D₂O and catalytic Pd/C .

  • Salt Formation : Reaction with HCl to stabilize the dihydrochloride form, improving solubility .

Analytical Characterization

Key techniques for reaction monitoring:

Method Application
HPLC-MS Quantifies hydrolysis/oxidation products
NMR Confirms deuterium placement and structural integrity
TGA Assesses thermal stability and hygroscopicity

This compound’s reactivity underpins its role in metabolic studies, where deuterium labeling allows precise tracking of Quetiapine’s biotransformation . Controlled handling (low humidity, inert atmosphere) is essential to preserve its integrity during research .

Scientific Research Applications

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves its interaction with various molecular targets, including dopamine and serotonin receptors. The compound exerts its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and neuronal activity. This modulation helps in alleviating symptoms of psychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Analogues

7-Hydroxyquetiapine (Non-Deuterated)
  • Molecular Formula : C21H25N3O3S (CAS 139079-39-3)
  • Key Differences :
    • Lacks deuterium substitution, leading to faster metabolic clearance.
    • Shares the same core structure but exhibits distinct pharmacokinetics due to isotope effects.
    • LogP : Similar to the deuterated form (~1.8), indicating comparable lipophilicity .
  • Applications : Used to study quetiapine’s metabolic profile, whereas the deuterated version serves as a stable tracer for prolonged metabolic tracking .
Levocetirizine Dihydrochloride
  • Molecular Formula : C21H25ClN2O3·2HCl (CAS 130018-87-0)
  • Key Differences: Structure: Contains a piperazine moiety but is substituted with a chlorophenyl-benzyl group and acetic acid chain. LogP: Not explicitly stated in , but the dihydrochloride salt enhances water solubility, contrasting with the moderate lipophilicity of the quetiapine derivatives. Applications: Approved as an antihistamine, unlike the deuterated quetiapine compound, which is a research tool .

Pharmacokinetic and Metabolic Comparisons

Parameter 7-Hydroxy-N-des Quetiapine-d8 Dihydrochloride 7-Hydroxyquetiapine (Non-Deuterated) Levocetirizine Dihydrochloride
Molecular Weight (g/mol) 407.56 407.56 461.81
LogP 1.8 ~1.8 Likely lower (salt form)
Hydrogen Bond Donors 2 2 4 (including HCl)
Hydrogen Bond Acceptors 6 6 7
Primary Use Metabolic tracer in drug development Metabolite analysis Therapeutic antihistamine
Metabolic Stability Enhanced due to deuterium substitution Lower (rapid hepatic clearance) Moderate (CYP3A4 metabolism)

Key Findings :

  • Deuterium Effects: The deuterated quetiapine derivative exhibits slower metabolism compared to its non-deuterated counterpart, as deuteration reduces the rate of cytochrome P450-mediated oxidation ("kinetic isotope effect") .
  • Salt Form Impact : Both the deuterated quetiapine compound and levocetirizine dihydrochloride utilize dihydrochloride salts to improve solubility, though levocetirizine’s therapeutic use emphasizes bioavailability, while the deuterated compound prioritizes tracer stability .

Biological Activity

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a labeled metabolite of Quetiapine, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. This compound, due to its deuterium labeling, plays a crucial role in pharmacokinetic studies, allowing researchers to trace its metabolic pathways and understand its biological activity more effectively.

  • Molecular Formula: C₁₇H₉D₈N₃OS·2HCl
  • Molecular Weight: Approximately 392.37 g/mol
  • Structure: The compound features hydroxyl groups that facilitate hydrogen bonding, which impacts its solubility and reactivity. The dihydrochloride form indicates potential participation in acid-base reactions.

As a metabolite of Quetiapine, 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride exhibits biological activity primarily through:

  • Serotonin Receptor Antagonism: It interacts with various serotonin receptors, contributing to mood stabilization.
  • Dopamine Receptor Antagonism: Similar to its parent compound, it has an affinity for dopamine receptors, which is essential in managing psychotic symptoms.

Pharmacokinetic Studies

The isotopic labeling in this compound allows for enhanced detection in biological samples. Studies have shown that it retains significant affinity for neurotransmitter receptors, which is vital for understanding both therapeutic efficacy and potential side effects.

Comparative Analysis with Related Compounds

The following table summarizes the similarities and unique features of compounds related to 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride:

Compound NameSimilarityUnique Features
QuetiapineParent compoundPrimary antipsychotic medication
N-desmethyl QuetiapineMetaboliteLacks hydroxyl group
7-Hydroxy QuetiapineHydroxylated variantDoes not have deuterium labeling
9-Hydroxy QuetiapineHydroxylated variantDifferent position of hydroxyl group

Case Studies and Research Findings

  • Study on Binding Affinity:
    A study examining the binding affinity of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride revealed that it interacts with serotonin (5-HT) receptors and dopamine receptors, similar to Quetiapine. This interaction is crucial for its antipsychotic effects and mood stabilization.
  • Pharmacokinetic Profiling:
    Research utilizing deuterium labeling has demonstrated that the metabolic pathways of this compound can be traced more accurately in vivo. This capability is essential for understanding how the drug behaves in the human body and its implications for treatment outcomes.
  • Therapeutic Efficacy:
    Clinical studies suggest that metabolites like 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 contribute to the overall therapeutic profile of Quetiapine, providing insights into dosage optimization and side effect management.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride with isotopic purity?

  • Methodological Answer : Synthesis should employ deuterium-labeled precursors under controlled reaction conditions (e.g., inert atmosphere, temperature <50°C) to minimize isotopic scrambling. Purification via reversed-phase HPLC with deuterated solvents (e.g., D2O/acetonitrile-d3) ensures isotopic integrity. Analytical validation using LC-MS/MS with deuterium-specific fragmentation patterns is critical .
  • Experimental Design : Utilize a factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) while minimizing the number of trials. This approach aligns with statistical methods in chemical technology to define input-output relationships efficiently .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine NMR (1H, 13C, and 2H NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. For deuterium positioning, 2H NMR or isotope ratio mass spectrometry (IRMS) is essential. Cross-validate using X-ray crystallography if crystalline forms are obtainable .
  • Data Contradiction Analysis : Discrepancies in deuterium incorporation levels (e.g., <95% purity) may arise from side reactions. Investigate via tandem MS/MS to identify non-deuterated byproducts and adjust precursor ratios or reaction kinetics .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a LC-MS/MS protocol with deuterated internal standards (e.g., Quetiapine-d8) to account for matrix effects. Use solid-phase extraction (SPE) with C18 columns for sample cleanup. Validate sensitivity (LOQ <1 ng/mL), linearity (R² >0.99), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Questions

Q. How can computational modeling enhance the design of experiments (DoE) for optimizing reaction pathways?

  • Methodological Answer : Integrate quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) with DoE to predict optimal reaction conditions. For example, simulate energy barriers for deuterium exchange pathways to prioritize experimental parameters .
  • Case Study : A hybrid workflow reduced trial iterations by 60% in a recent study by combining COMSOL Multiphysics for reaction kinetics modeling and DoE for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.